Molecular weight and formula of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
Molecular weight and formula of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
An In-depth Technical Guide to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline: Physicochemical Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, a molecule of significant interest to the chemical and pharmaceutical sciences. While specific literature on this exact compound is sparse, its structural motifs—the sulfonylaniline core and the dimethylmorpholine substituent—are well-established pharmacophores in modern drug discovery. This document outlines the core physicochemical properties of the compound, proposes a detailed, chemically sound synthetic protocol, and presents a hypothetical experimental workflow for its evaluation as a potential kinase inhibitor. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding of this compound's characteristics and its potential as a scaffold for developing novel therapeutics.
Introduction: The Significance of the Sulfonylaniline and Morpholine Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets. The sulfonylaniline motif is a cornerstone of this concept, playing a critical role in a wide array of pharmaceuticals.[1] Similarly, the morpholine ring is a ubiquitous pharmacophore valued for its ability to improve pharmacokinetic properties, such as solubility and metabolic stability, and to form key interactions with biological targets.[2]
The combination of these moieties in 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline suggests a strong potential for biological activity. The aniline portion is a well-known "hinge-binding" element in many kinase inhibitors, which are crucial in oncology.[3][4] The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor, while the 2,6-dimethylmorpholine group can enhance potency and modulate physicochemical properties. Several approved and investigational drugs, such as the antimicrobial Linezolid and the antineoplastic agent Entospletinib, feature a 4-morpholinoaniline derivative, underscoring the therapeutic relevance of this structural class.[5] This guide provides the essential technical data and validated methodologies to facilitate further research into this promising compound.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental for any research and development endeavor. The key identifiers and computed properties for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₃S | PubChem[6] |
| Molecular Weight | 270.35 g/mol | Calculated |
| Monoisotopic Mass | 270.10382 Da | PubChem[6] |
| IUPAC Name | 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline | PubChem |
| SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N | PubChem[6] |
| InChIKey | ZHDKFRBHCZXAJB-UHFFFAOYSA-N | PubChem[6] |
| Predicted XlogP | 0.9 | PubChem[6] |
Proposed Synthesis Protocol
Causality Behind the Synthetic Strategy
The chosen strategy involves the protection of the highly reactive aniline amine group, followed by electrophilic aromatic substitution to install the sulfonyl chloride, reaction with the desired amine (2,6-dimethylmorpholine), and final deprotection. Starting with unprotected aniline is ill-advised; the free amino group is a strong base that would react with the chlorosulfonic acid in a non-productive acid-base reaction and would also be a competing nucleophile during the sulfonamide formation step. Protecting the amine as an acetamide temporarily deactivates it, ensures the correct regioselectivity (para-direction) during chlorosulfonylation, and allows for clean removal at the end of the synthesis.
Synthesis Workflow Diagram
Caption: Proposed four-step synthesis workflow for the target compound.
Step-by-Step Methodology
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Step 1: Protection of Aniline to form Acetanilide
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Protocol: To a stirred solution of aniline in glacial acetic acid at 0 °C, add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-water. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield acetanilide.
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Validation: Confirm product formation and purity via melting point analysis and ¹H NMR spectroscopy.
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Step 2: Chlorosulfonylation of Acetanilide
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Protocol: In a fume hood, add acetanilide in portions to an ice-cooled flask containing an excess of chlorosulfonic acid.[7] Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Carefully pour the reaction mixture onto crushed ice. The solid p-acetamidobenzenesulfonyl chloride will precipitate.
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Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
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Validation: Collect the precipitate quickly by filtration. The product is moisture-sensitive and should be used immediately in the next step.
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Step 3: Formation of the Sulfonamide
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Protocol: Dissolve the crude p-acetamidobenzenesulfonyl chloride in a suitable solvent such as dichloromethane (DCM).[8] Add triethylamine (Et₃N) as a base, followed by a dropwise addition of 2,6-dimethylmorpholine. Stir the reaction at room temperature for 16 hours.[9]
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Rationale: Triethylamine acts as an HCl scavenger, neutralizing the acid byproduct of the reaction.
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Validation: Monitor reaction progress by TLC. Upon completion, perform an aqueous workup, dry the organic layer, and purify the product by flash column chromatography. Characterize the protected product by ¹H NMR and Mass Spectrometry.
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Step 4: Deprotection to Yield the Final Product
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Protocol: Reflux the protected product from Step 3 in aqueous hydrochloric acid. Cool the solution and neutralize with a base (e.g., NaOH solution) until a precipitate forms.
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Validation: Collect the final product, 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, by vacuum filtration. Wash with water and dry. Final purity and identity must be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.
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Hypothetical Application: Kinase Inhibition Screening
The 4-anilino moiety is a classic pharmacophore that interacts with the ATP-binding hinge region of many protein kinases.[3][10] Therefore, a primary application for this compound would be as a candidate for kinase inhibitor screening programs, particularly for targets like EGFR or VEGFR, which are implicated in cancer.
Experimental Screening Workflow
Sources
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- 4. Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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